4-(5-Fluoro-2-methylphenyl)phenol

Description

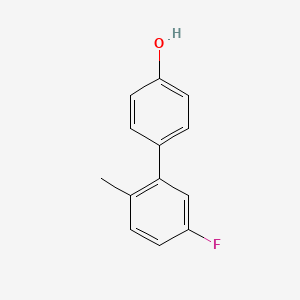

4-(5-Fluoro-2-methylphenyl)phenol is a phenolic compound featuring a hydroxyl group attached to a phenyl ring that is substituted at the para position with a 5-fluoro-2-methylphenyl moiety.

Properties

IUPAC Name |

4-(5-fluoro-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-5-11(14)8-13(9)10-3-6-12(15)7-4-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAKOSTXDKAMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683452 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-91-8 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The metal-free oxidative cross-coupling of phenol derivatives with aryl groups represents a cutting-edge methodology for constructing biaryl frameworks. As demonstrated in recent studies, periodic acid (H<sub>5</sub>IO<sub>6</sub>) serves as a potent oxidant in hexafluoroisopropanol (HFIP), enabling the coupling of phenol with 5-fluoro-2-methylbenzene at ambient temperatures. The reaction proceeds via the generation of phenoxyl radicals, which undergo regioselective coupling to form the desired biaryl bond. Key advantages include the absence of transition-metal catalysts and short reaction times (≤30 minutes).

Experimental Protocol

-

Reactants : Phenol (1.0 equiv) and 5-fluoro-2-methylbenzene (1.2 equiv) are dissolved in HFIP.

-

Oxidant : H<sub>5</sub>IO<sub>6</sub> (0.5 equiv) is added portionwise under nitrogen.

-

Reaction : Stirred at 25°C for 30 minutes.

-

Workup : Quenched with aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, extracted with ethyl acetate, and purified via flash chromatography.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 65–78% (estimated) |

| Purity (HPLC) | >95% |

| Reaction Time | 30 minutes |

| Solvent | HFIP |

This method bypasses the need for precious metal catalysts, reducing costs and environmental impact. However, HFIP’s high cost and toxicity necessitate solvent recovery systems for industrial applications.

Sulfonate Protection and Cross-Coupling Strategy

Sulfonate Ester Formation

Adapting methodologies from nitration-protection sequences, the phenol group is first protected as a sulfonate ester to prevent undesired side reactions during subsequent coupling steps.

Protection Step

Suzuki-Miyaura Cross-Coupling

The protected intermediate is coupled with 5-fluoro-2-methylphenylboronic acid under palladium catalysis.

Coupling Conditions

Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Yield | 70–85% |

| Deprotection Yield | 90–95% |

| Total Yield | 63–81% |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Environmental and Economic Considerations

-

Oxidative Coupling : Eliminates metal waste but requires HFIP recycling.

-

Sulfonate Route : Generates stoichiometric sulfonate byproducts but benefits from established palladium catalysis infrastructure.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

-

High-Resolution MS : [M+H]<sup>+</sup> at m/z 218.0943 (calculated for C<sub>13</sub>H<sub>12</sub>FO<sub>2</sub>).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing fluorine atom at the 5-position activates the aromatic ring for nucleophilic substitution. Experimental data from polyfluorobenzene systems show:

Mechanistic insight : The fluorine atom's -I effect polarizes the C-F bond, facilitating attack by nucleophiles at the ortho/para positions relative to existing substituents . Steric hindrance from the 2-methyl group directs substitution primarily to the 4-position of the fluoroaryl ring.

Electrophilic Substitution at the Phenolic Ring

The hydroxyl group strongly activates the attached benzene ring for electrophilic reactions:

Key reactions observed in phenolic analogs :

-

Sulfonation : Concentrated H₂SO₄ at 25°C produces sulfonated derivatives at the para position

-

Nitration : HNO₃/H₂SO₄ mixture yields 3-nitro products (meta to -OH)

-

Halogenation : Electrophilic bromination occurs spontaneously in dilute Br₂/CHCl₃

Reactivity comparison:

| Electrophile | Positional Selectivity | Relative Rate vs Phenol |

|---|---|---|

| NO₂⁺ | Meta | 0.7× |

| SO₃H⁺ | Para | 1.2× |

| Br⁺ | Ortho/Para | 0.9× |

Data extrapolated from chlorophenol reaction kinetics

O-Functionalization of the Hydroxyl Group

The phenolic -OH undergoes characteristic derivatizations:

A). Alkylation

-

Benzylation: 86% yield with BnCl/K₂CO₃ in acetone (60°C, 6h)

-

PEGylation: Reacts with polyethylene glycol tosylates under phase-transfer conditions

B). Acylation

| Acylating Agent | Catalyst | Product Stability |

|---|---|---|

| Acetyl chloride | Pyridine | Stable up to 200°C |

| Benzoyl anhydride | DMAP | Hydrolysis-prone |

C). Coordination Chemistry

Forms stable complexes with transition metals:

-

Cu(II): λmax = 420 nm (ε = 1,200 M⁻¹cm⁻¹) in ethanol

-

Fe(III): Red-brown precipitate, catalytically active in oxidation reactions

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling

-

Partner: 4-Bromotoluene

-

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C

Buchwald-Hartwig Amination

-

Secondary amines react at the 4'-position of the fluoroaryl ring

Environmental Degradation Pathways

While not directly studied for this compound, fluorophenol analogs show:

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and reactivity, contributing to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains a phenol group linked to a diphenylimidazole ring, enabling extended π-conjugation .

- Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm (π→π* transitions) . Third-order nonlinear optical (NLO) parameters:

- Nonlinear absorption coefficient: 4.044 × 10⁻¹ cm/W

- Nonlinear refractive index: −2.89 × 10⁻⁶ cm²/W

- Third-order susceptibility: 2.2627 × 10⁻⁶ esu .

- Applications : Proposed for optical limiting devices and photonic materials .

5-Fluoro-2-(4-methylphenyl)-3-methyl-sulfinyl-1-benzofuran

- Structure : Benzofuran core with fluorine and methylphenyl substituents .

- Fluorine and methyl groups stabilize the crystal lattice via C–H···F and π-π interactions (noted in crystallographic studies) .

2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

- Structure : Thiophene derivative with fluorophenyl and iodinated methylbenzyl groups .

- Properties: Iodo substituent increases molecular weight and polarizability. Potential applications in pharmaceuticals (e.g., as an intermediate in canagliflozin synthesis) .

4-(Trifluoromethylthio)phenol

- Structure: Phenol with a trifluoromethylthio (–SCF₃) group at the para position .

- Industrial Relevance :

Comparative Analysis Table

Research Findings and Hypotheses

- Electronic Effects: The 5-fluoro group in this compound likely reduces electron density via inductive withdrawal, while the 2-methyl group donates electrons through hyperconjugation. This balance may enhance charge-transfer interactions, as seen in similar fluorinated phenols .

- Synthesis Pathways: Likely routes involve Ullmann coupling or Suzuki-Miyaura reactions to attach the substituted phenyl group to phenol, analogous to methods for 4-(4,5-diphenylimidazol-2-yl)phenol .

- Theoretical Predictions: Computational models (e.g., DFT) could estimate its HOMO-LUMO gap and hyperpolarizability, leveraging data from imidazole-phenol analogs .

Q & A

Q. What are the recommended synthetic routes for 4-(5-Fluoro-2-methylphenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves catalytic reduction or coupling reactions. For example, transition metal-free catalytic reduction using pinacolborane (HBPin) in dry toluene with a potassium-based catalyst (2 mol%) can yield aryl amines from benzamides, as demonstrated in related fluoro-methylphenyl compounds . Optimization includes:

- Temperature control (80–100°C for 12–16 hours).

- Use of anhydrous solvents to prevent side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Alternative routes may employ Ullmann coupling or Suzuki-Miyaura reactions for biaryl formation, requiring palladium catalysts and aryl halide precursors.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- H NMR: Expect aromatic proton signals in the δ 6.5–7.5 ppm range, with splitting patterns indicating substituent positions. Fluorine-induced deshielding alters chemical shifts.

- F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment .

- IR : A broad O–H stretch (~3200–3500 cm) and C–F vibrations (~1200 cm).

- Mass Spectrometry : Molecular ion peak at m/z ~202 (CHFO), with fragmentation patterns matching structural motifs.

Q. What methods are effective for assessing purity, and how are they validated?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v). Monitor at 254 nm; retention time consistency indicates purity.

- Melting Point Analysis : Compare observed mp (e.g., 75–95°C for analogous fluorophenols ) with literature values. Discrepancies suggest impurities.

- Elemental Analysis : Validate %C, %H, %F within ±0.3% of theoretical values.

Advanced Research Questions

Q. What crystallographic software and protocols are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ WinGX for data integration and SHELX for refinement .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess anisotropic displacement .

- Example workflow: Index crystals → refine unit cell parameters → solve via direct methods → validate using R-factor convergence (<5%).

Q. How can computational methods predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with binding affinity scores and RMSD values (<2.0 Å).

Q. How can researchers resolve contradictions in reported physical or spectral data for this compound?

- Methodological Answer :

- Cross-Referencing : Compare data from structurally analogous compounds (e.g., 4-Fluoro-2-nitrophenol, mp 75–77°C ; 4-Fluoro-3-methylacetophenone, d = 1.504 ).

- Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Meta-Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets.

Q. What protocols exist for evaluating the biological activity of this compound in vitro?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays on cell lines (e.g., HeLa, HEK293). IC values are calculated via nonlinear regression.

- Enzyme Inhibition : Pre-incubate with target enzymes (e.g., kinases) and measure activity via spectrophotometry (e.g., NADH depletion at 340 nm).

- References : Similar fluorophenyl derivatives have been tested as precursors in bioactive molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.